Benzene chromium tricarbonyl

Description

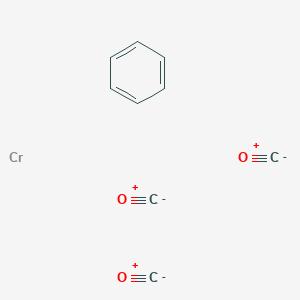

Structure

2D Structure

Properties

IUPAC Name |

benzene;carbon monoxide;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQYMJNMJHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12082-08-5 | |

| Record name | (η6-Benzene)tricarbonylchromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12082-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for η⁶ Benzene Chromium Tricarbonyl and Its Analogs

Direct Synthetic Routes to (η⁶-Benzene)chromium Tricarbonyl from Precursors

Direct methods for synthesizing (η⁶-benzene)chromium tricarbonyl involve the reaction of a chromium precursor with benzene (B151609). These routes are fundamental and widely practiced.

Reaction of Benzene with Chromium Hexacarbonyl

The most common and direct synthesis of (η⁶-benzene)chromium tricarbonyl involves the reaction of chromium hexacarbonyl with benzene. wikipedia.org This reaction is typically carried out by heating the reactants in a high-boiling inert solvent. nih.govrichmond.edu The process proceeds through the dissociation of three carbon monoxide (CO) ligands from the chromium center, followed by the coordination of the benzene ring.

The reaction is an equilibrium process, and the removal of the liberated CO gas is crucial to drive the reaction towards the product. richmond.edu This is often achieved by performing the reaction in an open system or by using a stream of inert gas to carry away the CO. richmond.edu Solvents such as di-n-butylether, decalin, or dioxane are frequently employed. nih.govrichmond.edu The addition of a co-solvent like tetrahydrofuran (B95107) (THF) can help to prevent the sublimation of chromium hexacarbonyl, a common issue at the required reaction temperatures. nih.gov

A significant improvement to this method, known as the Mahaffy-Pauson method, involves simply heating the arene with chromium hexacarbonyl in an inert solvent. nih.gov This approach, while straightforward, can be hampered by long reaction times and the potential for decomposition of the product. researchgate.net

Table 1: Reaction Conditions for the Synthesis of (η⁶-Benzene)chromium Tricarbonyl from Benzene and Chromium Hexacarbonyl

| Parameter | Condition | Reference |

| Reactants | Benzene, Chromium Hexacarbonyl | wikipedia.org |

| Solvent | High-boiling inert solvents (e.g., di-n-butylether, decalin, dioxane) | nih.govrichmond.edu |

| Temperature | Reflux conditions, typically 160-220°C | researchgate.net |

| Atmosphere | Inert (e.g., nitrogen or argon) | |

| Key Consideration | Removal of carbon monoxide to drive equilibrium | richmond.edu |

Carbonylation of Bis(arene)chromium Compounds

An alternative direct route to (η⁶-benzene)chromium tricarbonyl involves the carbonylation of bis(benzene)chromium. wikipedia.org This method was, in fact, the one used in the initial report of the compound's synthesis by Fischer and Öfele in 1957. wikipedia.org The reaction involves treating bis(benzene)chromium with carbon monoxide, which displaces one of the benzene ligands to form the desired tricarbonyl complex. wikipedia.org

While historically significant, this method is less commonly used for routine synthesis due to the need to first prepare the bis(benzene)chromium precursor. The original procedure yielded mainly chromium hexacarbonyl with only trace amounts of the desired product. wikipedia.org Optimized procedures involve the reaction of chromium hexacarbonyl with bis(benzene)chromium. wikipedia.org

Ligand Exchange Reactions for (η⁶-Arene)chromium Tricarbonyl Synthesis

Ligand exchange reactions provide a milder alternative for the synthesis of (η⁶-arene)chromium tricarbonyl complexes, particularly for arenes that are sensitive to the high temperatures required in the direct reaction with chromium hexacarbonyl. nih.gov This method involves the use of a pre-formed chromium tricarbonyl complex with a labile ligand that can be easily displaced by the desired arene.

Commonly used precursors for ligand exchange include tris(acetonitrile)chromium tricarbonyl, (MeCN)₃Cr(CO)₃, and (η⁶-naphthalene)chromium tricarbonyl. nih.gov The weakly bound acetonitrile (B52724) or naphthalene (B1677914) ligands are readily substituted by other arenes, often under significantly milder conditions than the direct synthesis. nih.gov For example, Cr(CO)₃(MeCN)₃ reacts with naphthalene in THF at 60°C to form the naphthalene complex, which can then be used to transfer the Cr(CO)₃ unit to other arenes.

However, a notable disadvantage of this approach is the air sensitivity of the chromium complexes used as starting materials, which necessitates the use of strict inert atmosphere techniques. nih.gov

Advanced Synthetic Approaches for Substituted (η⁶-Arene)chromium Tricarbonyl Complexes

The synthesis of substituted (η⁶-arene)chromium tricarbonyl complexes often requires more nuanced approaches to achieve desired regioselectivity and to accommodate a variety of functional groups.

One powerful strategy is the nucleophilic aromatic substitution (SNAr) on a pre-formed (η⁶-fluoroarene)chromium tricarbonyl complex. The electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluoride (B91410) ion by a range of nucleophiles. rsc.orgox.ac.uk This method has been successfully employed to synthesize chiral hydroxylamine (B1172632) chromium tricarbonyl complexes. rsc.orgox.ac.uk

Another advanced approach involves the lithiation of the arene ring of (benzene)chromium tricarbonyl. The complexation to the chromium tricarbonyl moiety increases the acidity of the aromatic protons, facilitating deprotonation with strong bases like n-butyllithium. wikipedia.org The resulting lithiated species can then react with various electrophiles to introduce a wide array of substituents onto the benzene ring. wikipedia.org

Furthermore, catalytic methods for the direct C-H arylation of (η⁶-arene)chromium complexes have been developed to create planar-chiral compounds. nih.gov These methods often utilize specialized ligands to achieve high enantioselectivity. nih.gov

Table 2: Examples of Advanced Synthetic Approaches

| Approach | Description | Example | Reference |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the arene by a nucleophile. | Synthesis of chiral hydroxylamine complexes from (η⁶-fluorobenzene)chromium tricarbonyl. | rsc.orgox.ac.uk |

| Lithiation and Electrophilic Quench | Deprotonation of the arene ring followed by reaction with an electrophile. | Reaction of lithiated (benzene)chromium tricarbonyl with trimethylsilyl (B98337) chloride. | wikipedia.org |

| Catalytic Asymmetric C-H Arylation | Direct, enantioselective functionalization of a C-H bond on the arene ring. | Palladium-catalyzed arylation of (η⁶-fluoroarene)chromium complexes. | nih.gov |

Synthetic Challenges and Methodological Improvements in (η⁶-Benzene)chromium Tricarbonyl Synthesis

Despite the established methods for synthesizing (η⁶-benzene)chromium tricarbonyl, several challenges persist. A primary issue in the direct reaction of benzene with chromium hexacarbonyl is the sublimation of the chromium precursor at the high reaction temperatures, which can lead to lower yields and difficulties in maintaining stoichiometry. nih.govrichmond.edu Additionally, the lengthy reaction times often required can lead to the decomposition of the desired product. researchgate.net

To address the sublimation issue, specialized condensers have been designed to return the sublimed chromium hexacarbonyl to the reaction mixture. richmond.edu The use of a mixture of a high-boiling solvent and THF has also been shown to mitigate this problem. nih.gov

Another challenge is the purification of the final product from unreacted starting materials and decomposition products. nih.gov Column chromatography is often employed, but the sensitivity of the complexes to air and light can lead to losses during this process. nih.gov

Recent methodological improvements have focused on overcoming these limitations. Continuous-flow processing has emerged as a promising technique. researchgate.net By passing the reactants through a heated zone with a short residence time, the problems of chromium hexacarbonyl sublimation and product decomposition can be minimized. researchgate.net This approach allows for better control over reaction parameters and can lead to cleaner reactions, although yields may sometimes be lower than in traditional batch methods. researchgate.net

Furthermore, optimizations of existing procedures have shown that a large excess of the arene is not always necessary, which simplifies the purification of complexes, especially those derived from high-boiling arenes. nih.gov

Structural Elucidation and Conformational Analysis of η⁶ Benzene Chromium Tricarbonyl

Theoretical and Computational Studies on (η⁶-Benzene)chromium Tricarbonyl Structure

Theoretical and computational chemistry have become indispensable tools for investigating the structure of (η⁶-Benzene)chromium tricarbonyl. These methods complement experimental data, provide insights into electronic structure, and allow for the study of transient or unstable species.

Density Functional Theory (DFT) has proven to be a highly effective method for studying (η⁶-arene)Cr(CO)₃ complexes. nih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures. nih.gov Studies have shown that DFT methods, such as B3LYP, provide an appropriate level of theory for these systems, yielding geometric parameters that are in good agreement with experimental data from X-ray and microwave spectroscopy. researchgate.netnih.gov

One comparative study found that DFT optimized the structure of the molecule more effectively than Møller-Plesset second-order (MP2) calculations. researchgate.net DFT calculations have been successfully used to investigate the dissociation kinetics of the (η⁶-Benzene)chromium tricarbonyl ion, with the results confirming trends in the successive Cr-CO bond energies. The theoretical analysis of various substituted (η⁶-arene)Cr(CO)₃ complexes has been performed using DFT to understand the optimized molecular geometry and the nature of the frontier molecular orbitals. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Structural Parameters for (η⁶-Benzene)Cr(CO)₃ This table is interactive. Click on the headers to sort the data.

| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) | Method/Basis Set | Reference(s) |

|---|---|---|---|---|

| Cr-Ring Center Distance | 1.724 - 1.726 | 1.720 | B3LYP/LanL2DZ | nih.gov |

| C-C Bond Lengths | Alternating short/long | Alternating short/long | B3LYP/various | researchgate.net |

| Cr-CO Bond Length | - | ~1.85-1.90 | B3LYP/various | researchgate.net |

A central topic in the study of (η⁶-Benzene)chromium tricarbonyl is the effect of the Cr(CO)₃ fragment on the structure and aromaticity of the benzene (B151609) ring. It is widely accepted that the structure, reactivity, and aromaticity of the benzene ring are significantly altered upon complexation. researchgate.net

Theoretical calculations confirm the structural distortions observed experimentally. Upon coordination, the benzene ring expands, loses its perfect planarity, and exhibits an increased alternation between shorter and longer C-C bonds. researchgate.net These changes are a direct result of the electronic influence of the Cr(CO)₃ fragment, which involves charge transfer from the highest occupied π-orbitals of the arene to the lowest unoccupied orbitals of the metal fragment. researchgate.net

The question of how complexation affects the aromaticity of the benzene ring has been a subject of debate. Some early studies using the Nucleus-Independent Chemical Shift (NICS) indicator suggested an enhancement of aromaticity. nih.gov However, more recent and critical assessments argue that this interpretation is flawed. These studies conclude that the reduction in the NICS value is not a manifestation of increased aromaticity but is due to ring currents generated by electrons in the benzene-Cr(CO)₃ bonds. researchgate.net In fact, most structural and electronic indices indicate a clear reduction in the aromaticity of benzene upon coordination to the Cr(CO)₃ complex, which is consistent with the observed structural distortions and changes in reactivity. researchgate.net

Conformational Isomerism and Dynamics of the Cr(CO)₃ Moiety in (η⁶-Benzene)chromium Tricarbonyl

The Cr(CO)₃ moiety in (η⁶-Benzene)chromium tricarbonyl is not static but exhibits dynamic behavior. The orientation of the three carbonyl "legs" relative to the benzene "seat" gives rise to conformational isomers.

Theoretical calculations have identified two stable conformers: the staggered and the eclipsed. researchgate.net In the staggered conformation, the carbonyl groups are positioned over the midpoints of the C-C bonds of the benzene ring. researchgate.net In the eclipsed conformation, the carbonyls are aligned with the carbon atoms of the ring. researchgate.net DFT calculations have shown that the staggered conformer is the energetic minimum, while the eclipsed conformer represents a transition state for the rotation of the Cr(CO)₃ group. researchgate.net

The rotational barrier between these conformations is very low. Theoretical computations have determined the rotational energy barrier (ΔE_rot) to be approximately 0.333 kcal/mol at the DFT level, classifying (η⁶-Benzene)chromium tricarbonyl as an unhindered rotor. researchgate.net This low barrier means that at room temperature, the Cr(CO)₃ group rotates freely, which is consistent with NMR spectroscopy studies that typically show a single, time-averaged environment for the benzene protons. researchgate.netresearchgate.net The dynamics of this internal torsional motion have been observed using infrared photon echo spectroscopy, which identified solvent-independent spectral dynamics on a picosecond timescale, attributed to this low-barrier internal motion. researchgate.net While the parent compound is a free rotor, the conformation of the Cr(CO)₃ tripod in substituted arene complexes can be influenced and potentially fixed by the nature of the ring substituents. researchgate.net

Staggered and Eclipsed Conformations

The two primary conformations of (η⁶-benzene)chromium tricarbonyl are the staggered and eclipsed forms. mcmaster.ca Theoretical and experimental studies have established that the ground state, or minimum energy conformation, is the staggered arrangement. researchgate.netzendy.io

In the staggered conformation , the carbonyl groups of the Cr(CO)₃ fragment are projected to lie over the midpoints of alternate carbon-carbon bonds of the benzene ring. researchgate.netzendy.io This orientation leads to a distortion in the benzene ring, causing an alternation of long and short carbon-carbon bond distances. researchgate.netzendy.io

Conversely, in the eclipsed conformation , the carbonyl groups are aligned with alternate carbon atoms of the benzene ring. researchgate.netzendy.io This conformation represents a transition state in the rotational pathway of the Cr(CO)₃ group. researchgate.net Even in this eclipsed state, a distortion of the benzene ring is observed, highlighting the significant electronic influence of the Cr(CO)₃ fragment on the arene ligand. researchgate.netzendy.io

The preference for a particular conformation can be influenced by the presence of substituents on the benzene ring. For arenes with electron-donating substituents, the syn-eclipsed conformation (where a CO group eclipses the substituent) is often favored. mcmaster.cabeilstein-journals.orguwindsor.ca In contrast, arenes with electron-withdrawing substituents tend to favor a staggered conformation. beilstein-journals.orguwindsor.ca However, other factors such as nonclassical hydrogen bonds can also play a role in determining the final solid-state structure, sometimes leading to staggered conformations even with electron-donating groups. beilstein-journals.orgnih.govresearchgate.net

| Conformation | Description | Energy State | Influence on Benzene Ring |

|---|---|---|---|

| Staggered | Carbonyl groups align with the midpoints of alternate C-C bonds of the benzene ring. researchgate.netzendy.io | Ground State (Minima) researchgate.net | Alternating long and short C-C bond distances. researchgate.netzendy.io |

| Eclipsed | Carbonyl groups align with alternate carbon atoms of the benzene ring. researchgate.netzendy.io | Transition State researchgate.net | Distortion of the benzene ring. researchgate.netzendy.io |

Rotational Barriers and Fluxional Motions

The interconversion between the staggered and eclipsed conformations occurs through the rotation of the Cr(CO)₃ tripod relative to the benzene ring. This dynamic process is characterized by a rotational energy barrier. For the parent (η⁶-benzene)chromium tricarbonyl, this barrier is remarkably low, leading to the characterization of the molecule as an "unhindered rotor". researchgate.net

Theoretical calculations using Density Functional Theory (DFT) have quantified this rotational barrier. The energy difference (ΔE_rot) between the staggered (minimum) and eclipsed (transition state) conformers is calculated to be approximately 0.333 kcal/mol. researchgate.net This low barrier means that at ambient temperatures, the Cr(CO)₃ group rotates freely, making the molecule highly fluxional. researchgate.netnih.gov

While the rotation in the parent compound is nearly free, the introduction of substituents on the benzene ring can significantly increase the rotational barrier. This effect is particularly pronounced with bulky or multiple substituents. For instance, computational studies on 1,3,5-trifluorobenzene (B1201519) chromium tricarbonyl show a rotational barrier that is increased by nearly 29-fold compared to the unsubstituted benzene complex. researchgate.net An even more dramatic increase is seen in the 1,3,5-triphosphabenzene chromium tricarbonyl complex, which exhibits a torsional barrier of 6.49 kcal/mol, a 36-fold increase relative to the benzene analogue. researchgate.net In some highly substituted cases, such as with a t-butyl group, the rotation can be severely restricted, leading to a single preferred conformation being observed by NMR spectroscopy even at ambient temperatures. rsc.orgrsc.org

| Compound | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| (η⁶-Benzene)chromium Tricarbonyl | 0.333 | researchgate.net |

| 1,3,5-Triphosphathis compound | 6.49 | researchgate.net |

| [1,4-bis(4,4-dimethyl-3-oxopentyl)-2,3,5,6,-tetraethyl-benzene] tricarbonyl chromium(0) | 9.5 | mcmaster.ca |

Spectroscopic Characterization and Investigations of η⁶ Benzene Chromium Tricarbonyl

Infrared (IR) Spectroscopy of (η⁶-Benzene)chromium Tricarbonyl

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of the metal center in (η⁶-Benzene)chromium tricarbonyl, primarily through the analysis of the carbonyl (CO) stretching frequencies.

The CO ligands in (η⁶-Benzene)chromium tricarbonyl are excellent reporters of the electron density on the chromium atom. The position of the ν(CO) bands in the IR spectrum is sensitive to the degree of π-backbonding from the metal to the CO ligands. Increased electron density on the chromium center leads to stronger π-backbonding into the π* antibonding orbitals of the CO ligands. This, in turn, weakens the C-O triple bond, resulting in a decrease in the CO stretching frequency. iitd.ac.in

For (η⁶-Benzene)chromium tricarbonyl, the IR spectrum typically shows two strong absorption bands in the carbonyl region. This is consistent with the local C₃ᵥ symmetry of the Cr(CO)₃ moiety, which gives rise to two IR-active vibrational modes: a non-degenerate A₁ mode and a doubly degenerate E mode. rsc.org The presence of two bands, rather than the three that might be expected, is a consequence of this symmetry. pleiades.online

The typical range for these stretching frequencies in nonpolar solvents is approximately 1985 cm⁻¹ (A₁) and 1915 cm⁻¹ (E). These values can be influenced by the solvent and the presence of substituents on the benzene (B151609) ring. Electron-donating groups on the arene ring increase the electron density on the chromium atom, leading to lower ν(CO) frequencies, while electron-withdrawing groups have the opposite effect. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Nonpolar Solvents |

| A₁ (symmetric stretch) | ~1985 |

| E (asymmetric stretch) | ~1915 |

Beyond the prominent carbonyl stretches, the IR and Raman spectra of (η⁶-Benzene)chromium tricarbonyl reveal other important vibrational modes that provide insight into the metal-ligand interactions. These include the Cr-C stretching and Cr-C-O bending modes, which occur at lower frequencies.

The vibrational spectra also provide information about the interaction between the chromium atom and the benzene ring. The coordination of the benzene ring to the Cr(CO)₃ fragment results in changes to the vibrational modes of the arene itself. rsc.org For instance, the C-H and C-C stretching vibrations of the benzene ring are altered upon complexation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of (η⁶-Benzene)chromium Tricarbonyl

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing (η⁶-Benzene)chromium tricarbonyl, offering detailed information about the structure and dynamics of the complex in solution.

A key feature in the ¹H NMR spectrum of (η⁶-Benzene)chromium tricarbonyl is the significant upfield shift of the benzene proton resonance compared to that of free benzene. The protons of the complexed benzene ring typically appear as a sharp singlet in the range of δ 5.0-5.5 ppm, a considerable shift from the δ 7.34 ppm resonance of free benzene. semanticscholar.org

This upfield shift is a direct consequence of the coordination of the benzene ring to the electron-withdrawing Cr(CO)₃ group. chemrxiv.org The chromium tricarbonyl moiety reduces the electron density of the aromatic ring, thereby decreasing its aromatic character. researchgate.net This reduction in the ring current effect, which is responsible for the downfield shift of protons in free benzene, leads to the observed shielding of the ring protons in the complex. mcmaster.ca

| Compound | ¹H NMR Chemical Shift (ppm) |

| Benzene | ~7.34 |

| (η⁶-Benzene)chromium Tricarbonyl | ~5.0-5.5 |

Variable-temperature (VT) NMR studies have been employed to investigate the dynamic behavior, or fluxionality, of (η⁶-Benzene)chromium tricarbonyl and its derivatives. For the parent compound, the rotation of the benzene ring relative to the Cr(CO)₃ tripod is generally rapid on the NMR timescale, even at low temperatures, resulting in a single resonance for the six equivalent benzene protons.

However, in substituted benzene chromium tricarbonyl complexes, hindered rotation around the arene-metal bond can be observed at low temperatures. These studies provide valuable information about the energy barriers associated with these rotational processes. For instance, VT ¹³C NMR spectroscopy has been used to study the fluxional behavior of related systems, revealing the energetics of restricted rotation of the tripodal ligand. mcmaster.cajst.go.jp

Raman Spectroscopy of (η⁶-Benzene)chromium Tricarbonyl

Raman spectroscopy complements IR spectroscopy in the vibrational analysis of (η⁶-Benzene)chromium tricarbonyl. While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum. rsc.org

The Raman spectrum provides further information on the C-C and C-H vibrations of the coordinated benzene ring, as well as the skeletal modes involving the chromium atom. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, offering a comprehensive picture of the bonding and structure of the complex. rsc.orgwikipedia.org

Ultrafast Vibrational Spectroscopy and Dynamics of (η⁶-Benzene)chromium Tricarbonyl

Ultrafast vibrational spectroscopy provides profound insights into the structural dynamics of (η⁶-Benzene)chromium tricarbonyl, often abbreviated as BCT. These techniques allow for the observation of molecular motions and energy relaxation pathways on extremely short timescales, typically femtoseconds to picoseconds.

Picosecond Time-Resolved Infrared Spectroscopy

Picosecond time-resolved infrared (TRIR) spectroscopy is a powerful technique for probing the transient structures and vibrational energy relaxation of molecules following electronic excitation. In the study of (η⁶-Benzene)chromium tricarbonyl, TRIR can be used to monitor the carbonyl (CO) stretching vibrations, which are sensitive probes of the electronic and geometric structure of the molecule.

Upon photoexcitation, the molecule can undergo rapid changes. TRIR spectroscopy tracks these changes by measuring the vibrational spectrum at various time delays after an initial laser pulse excites the molecule. The development of broadband picosecond infrared spectrometers allows for the capture of a wide spectral window, enabling the simultaneous observation of multiple vibrational modes. polyu.edu.hk These instruments typically employ broadband mid-infrared probe and reference pulses, which are dispersed onto array detectors, allowing for high sensitivity and shot-by-shot data acquisition at high repetition rates. polyu.edu.hk This capability is crucial for detecting the subtle and fleeting changes in the vibrational spectrum of transient species.

For (η⁶-Benzene)chromium tricarbonyl, a normal coordinate analysis has been performed to understand its vibrational properties. The molecule exhibits C₃ᵥ symmetry, and its normal modes are distributed among A₁, A₂, and E symmetries. The A₁ and E modes are active in both infrared and Raman spectroscopy, while the A₂ modes are inactive. The CO stretching vibrations are particularly intense in the infrared spectrum and serve as excellent markers for studying the molecule's dynamics.

| Vibrational Mode Type | Symmetry | Spectroscopic Activity | Typical Frequency Range (cm⁻¹) |

| Symmetric CO Stretch | A₁ | IR, Raman | ~1980 - 2000 |

| Asymmetric CO Stretch | E | IR, Raman | ~1900 - 1920 |

| Inactive Modes | A₂ | Inactive | N/A |

This table presents the typical symmetries and spectroscopic activities of the carbonyl stretching modes in (η⁶-Benzene)chromium tricarbonyl, based on its C₃ᵥ point group.

Spectral Diffusion and Torsional Motion Dynamics

Spectral diffusion refers to the time-dependent fluctuation of a molecule's vibrational frequencies due to its interaction with the surrounding environment and its own internal motions. In (η⁶-Benzene)chromium tricarbonyl, ultrafast dynamics have been observed using techniques like heterodyne-detected infrared photon echo spectroscopy. researchgate.net

Studies have revealed solvent-independent spectral diffusion on a timescale of approximately 3 picoseconds in a series of nonpolar linear alkane solvents. researchgate.net This rapid spectral dynamic is not primarily driven by solvent-solute interactions but is attributed to low-barrier internal torsional motion of the molecule. researchgate.net (η⁶-Benzene)chromium tricarbonyl exists in two stable conformations, staggered and eclipsed, which differ in energy by a very small amount, roughly half of kBT. researchgate.net The molecule can easily and rapidly interconvert between these two states, causing fluctuations in the vibrational frequencies of the CO ligands. This internal flexibility and the resulting dynamics are key contributors to the decay of the frequency-frequency correlation function (FFCF). researchgate.net

The torsional motion between the benzene ring and the Cr(CO)₃ tripod is a significant factor influencing the broadening of spectral lines. nih.gov While in polar solvents, solvation dynamics are expected to contribute significantly to spectral diffusion, this intramolecular motion remains a fundamental aspect of the molecule's dynamic behavior. researchgate.net The energy barrier for this torsional motion is relatively low, allowing for rapid dynamics to be observed. researchgate.net

| Dynamic Process | Associated Timescale | Probing Technique | Underlying Cause |

| Spectral Diffusion | ~3 ps | Heterodyne Detected Infrared Photon Echo Spectroscopy | Internal torsional motion between staggered and eclipsed conformations. researchgate.net |

| Torsional Motion | Picoseconds | Ultrafast Vibrational Spectroscopy | Low energy barrier between stable conformations. researchgate.net |

This table summarizes the key ultrafast dynamic processes observed in (η⁶-Benzene)chromium tricarbonyl.

UV-Vis-NIR Spectroscopy in the Study of (η⁶-Benzene)chromium Tricarbonyl

Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is used to study the electronic transitions within a molecule. For organometallic compounds like (η⁶-Benzene)chromium tricarbonyl, the UV-Vis spectrum provides information about metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. dcu.ie

The electronic structure of (η⁶-arene)M(CO)₃ complexes has been a subject of considerable study. dcu.ie The absorption bands in the UV-Vis region are generally assigned to transitions involving the metal d-orbitals and the π-orbitals of the arene and carbonyl ligands. MLCT transitions, which involve the promotion of an electron from a metal-centered orbital to a ligand-localized orbital, are a key feature. dcu.ie These transitions can be viewed as an oxidation of the metal center and a reduction of the ligand. dcu.ie The stability of these polarized excited states can be influenced by the solvent, leading to solvent-sensitive shifts in the absorption bands. dcu.ie

In the case of (η⁶-Benzene)chromium tricarbonyl, the photochemistry is often initiated by excitation into these charge-transfer bands. Photoinduced loss of a CO ligand is a common photochemical pathway, which proceeds through a highly reactive 16-electron intermediate. dcu.ie The quantum yield for such photochemical processes can be dependent on the excitation wavelength. dcu.ie Detailed analysis of the UV-Vis spectrum, sometimes aided by peak-fitting programs, can help to deconvolute overlapping electronic transitions and assign them to specific molecular processes. dcu.ie

| Type of Electronic Transition | Description | Influence on Photochemistry |

| Metal-to-Ligand Charge Transfer (MLCT) | Excitation of an electron from a metal d-orbital to a ligand π* orbital. dcu.ie | Often leads to dissociative photochemistry, such as CO loss. dcu.ie |

| Ligand Field (d-d) | Excitation of an electron between metal d-orbitals. | Can also lead to ligand dissociation. |

| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to an empty metal d-orbital. dcu.ie | Less common for this type of complex but can result in homolytic cleavage of metal-ligand bonds. dcu.ie |

This table outlines the principal electronic transitions relevant to the UV-Vis spectroscopy of (η⁶-Benzene)chromium tricarbonyl.

Applications of η⁶ Benzene Chromium Tricarbonyl in Advanced Organic Synthesis

Role as a Chiral Auxiliary and in Diastereoselective Synthesis

The tricarbonylchromium moiety is a highly effective chiral auxiliary due to its significant steric bulk. uwindsor.ca When complexed to a prochiral arene, it effectively blocks one face of the ring, compelling incoming reagents to approach from the opposite, unhindered face. uwindsor.carsc.org This steric directing effect is a cornerstone of its application in diastereoselective synthesis, allowing for the construction of specific stereoisomers. uwindsor.ca

Optically pure tricarbonyl(η⁶-arene)chromium complexes, particularly those with substituents on the aromatic ring, serve as valuable chiral auxiliaries. For instance, optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes have been successfully employed in the synthesis of optically pure β-lactones. nih.gov The condensation of these chiral aldehydes with doubly lithiated carboxylic acids proceeds with notable diastereoselectivity, influenced by the chromium tricarbonyl group. nih.gov

The facial control exerted by the Cr(CO)₃ group is particularly evident in cycloaddition reactions, such as the Diels-Alder reaction. uwindsor.ca The metal fragment effectively shields one π-face of the arene, directing the dienophile to the other face and thus controlling the stereochemical outcome. uwindsor.ca

A prominent example is the Lewis acid-promoted hetero-Diels-Alder reaction between chiral benzaldehyde (B42025) chromium tricarbonyl complexes and electron-rich dienes like Danishefsky's diene. cnr.it The reaction of enantiomerically pure ortho-substituted (η⁶-benzaldehyde)chromium tricarbonyl complexes with Danishefsky's diene, catalyzed by Zinc Chloride (ZnCl₂), yields 2-aryl pyranones with excellent yield and complete enantiospecificity. cnr.it The reaction produces complexed pyranones as single diastereoisomers, which can then be decomplexed by exposure to air and sunlight to yield the final product in high yields. cnr.it

Table 1: Diastereoselective Hetero-Diels-Alder Reaction

| Reactant (Chiral Complex) | Diene | Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Enantiopure (η⁶-o-substituted benzaldehyde)Cr(CO)₃ | Danishefsky's diene | ZnCl₂ | 2-Aryl pyranone | Single diastereoisomer | cnr.it |

Enantioselective Reactions Catalyzed or Mediated by (η⁶-Arene)chromium Tricarbonyl Complexes

Beyond serving as a stoichiometric chiral auxiliary, planar chiral (η⁶-arene)chromium tricarbonyl complexes are valuable as intermediates and ligands in asymmetric catalysis. uwindsor.carsc.org Unsymmetrically disubstituted arene chromium tricarbonyl complexes possess planar chirality, and methods exist to prepare them in enantiomerically pure form. uwindsor.carsc.org These chiral complexes can then be used to induce enantioselectivity in a variety of chemical transformations.

Activation of Carbon-Halogen Bonds for Cross-Coupling Reactions

The strong electron-withdrawing effect of the Cr(CO)₃ unit activates the complexed aromatic ring, including any carbon-halogen bonds present. uwindsor.carsc.org This activation facilitates cross-coupling reactions that are otherwise difficult with uncomplexed haloarenes. uwindsor.carsc.org This strategy has been exploited for the selective construction of poly(hetero)aryls through reactions like the Suzuki-Miyaura cross-coupling. researchgate.netchemrxiv.org The chromium complex essentially prepares the C-X bond for oxidative addition, a key step in many cross-coupling catalytic cycles.

Catalytic Applications of (η⁶-Benzene)chromium Tricarbonyl

While often used stoichiometrically, (η⁶-Benzene)chromium tricarbonyl and related complexes also exhibit catalytic activity in specific transformations.

(η⁶-Benzene)chromium tricarbonyl is an effective catalyst for the hydrogenation of 1,3-dienes. wikipedia.org A key feature of this catalytic system is its selectivity for conjugated dienes over isolated double bonds. wikipedia.org The reaction proceeds via a 1,4-addition of hydrogen across the diene system, leading to the corresponding alkene. wikipedia.org

Table 2: Catalytic Hydrogenation of 1,3-Dienes

| Substrate | Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|

| 1,3-Diene | (η⁶-Benzene)chromium Tricarbonyl | Selective for conjugated dienes; 1,4-addition of H₂ | Alkene | wikipedia.org |

The use of (η⁶-arene)chromium tricarbonyl complexes extends to other catalytic processes, leveraging the unique electronic properties imparted by the chromium center. Planar chiral chromium complexes, in particular, are emerging as useful ligands for asymmetric catalysis, broadening the scope of their application beyond the stoichiometric control of stereochemistry. uwindsor.carsc.org

Functionalization of Arene Ligands and Derivatives via (η⁶-Benzene)chromium Tricarbonyl

The complexation of an arene ring to a chromium tricarbonyl, Cr(CO)₃, moiety dramatically alters the chemical reactivity of the aromatic ligand, providing a powerful tool for advanced organic synthesis. rsc.orguwindsor.ca This transformation from a relatively inert aromatic ring to a versatile synthetic intermediate stems from the strong electron-withdrawing nature of the Cr(CO)₃ group. nih.gov This electronic perturbation enhances the electrophilicity of the arene, increases the acidity of ring and benzylic protons, and stabilizes charged intermediates, thereby enabling a range of functionalization reactions that are difficult or impossible to achieve with the uncomplexed arene. rsc.orgrsc.org

The key transformations facilitated by (η⁶-Benzene)chromium tricarbonyl and its derivatives can be categorized into three main types: nucleophilic aromatic substitution and addition, deprotonation (lithiation) followed by electrophilic quench, and activation of the benzylic position. A significant advantage of this methodology is the steric bulk of the Cr(CO)₃ fragment, which effectively blocks one face of the arene ring, allowing for highly diastereoselective functionalization. uwindsor.cawikipedia.org Following the desired chemical modification, the Cr(CO)₃ auxiliary can be readily removed through mild oxidation (e.g., with iodine or ceric ammonium (B1175870) nitrate) or photolysis, releasing the newly functionalized arene. nih.govwikipedia.org

Key Functionalization Reactions:

Nucleophilic Aromatic Substitution (SₙAr) and Addition: The complexed arene ring becomes sufficiently electron-deficient to undergo attack by a wide range of nucleophiles. nih.gov Halogenated arene complexes, such as (η⁶-chlorobenzene)tricarbonylchromium, readily react with nucleophiles to yield substituted products. nih.gov More impressively, the activation allows for the direct addition of strong carbon nucleophiles (like stabilized carbanions) to the benzene (B151609) ring itself, forming an intermediate anionic η⁵-cyclohexadienyl complex. rsc.org Subsequent oxidation rearomatizes the ring, yielding the substituted benzene derivative. rsc.org

Directed ortho-Metalation (Lithiation): The Cr(CO)₃ group significantly increases the kinetic acidity of the aromatic protons, allowing for facile deprotonation by strong bases like n-butyllithium. wikipedia.org In substituted benzene complexes, this lithiation can be directed by various functional groups to specific ortho positions. The resulting lithiated intermediate is a potent nucleophile that can be quenched with a diverse array of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new substituents with high regioselectivity. wikipedia.org

Benzylic Functionalization: The chromium tricarbonyl fragment effectively stabilizes both anionic and cationic charges at the benzylic position. rsc.orgwikipedia.org This allows for the ready formation of benzylic anions via deprotonation, which can then react with electrophiles. wikipedia.org The steric hindrance of the metal complex directs the approach of the electrophile, leading to high diastereoselectivity in the formation of new stereocenters at the benzylic position. wikipedia.org

The following table summarizes these key functionalization strategies.

| Functionalization Type | Description | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | The Cr(CO)₃ group activates haloarenes towards displacement by nucleophiles. | Nu⁻ (e.g., MeO⁻, RS⁻, R₂N⁻) on (η⁶-haloarene)Cr(CO)₃ | Substituted arene complexes | nih.gov |

| Nucleophilic Addition-Oxidation | Direct addition of a carbon nucleophile to the arene ring, followed by oxidative rearomatization. | 1. R⁻Li⁺ (e.g., 2-lithio-1,3-dithiane) 2. Oxidizing agent (e.g., I₂) | Alkyl- or aryl-substituted arenes | rsc.org |

| Directed ortho-Metalation | Deprotonation of the arene ring using a strong base, followed by reaction with an electrophile. | 1. n-BuLi, s-BuLi 2. Electrophile (E⁺) (e.g., TMSCl, RCHO, RX) | ortho-Substituted arenes | wikipedia.org |

| Benzylic Activation | Deprotonation at the benzylic position to form a stabilized anion, followed by electrophilic trapping. | 1. Base (e.g., LDA, KOBuᵗ) 2. Electrophile (E⁺) | Benzylic functionalized arenes | rsc.orgwikipedia.org |

Applications in Material Science and Polymer Chemistry

The unique electronic and photochemical properties of (η⁶-Benzene)chromium tricarbonyl and its derivatives have led to their exploration in various areas of material science and polymer chemistry. The ability of the chromium tricarbonyl moiety to be incorporated into larger structures and to respond to external stimuli, such as light, makes it a valuable component for creating functional materials.

Photopolymerization Initiators and Photocrosslinking Agents in Photoresists

(Arene)chromium tricarbonyl complexes, including (η⁶-Benzene)chromium tricarbonyl, have been demonstrated to function as effective photoinitiators for free-radical polymerization. rsc.orgrsc.org Upon irradiation with light, typically in the near-UV spectrum (e.g., 365 nm), the complex becomes electronically excited. rsc.org In the presence of a vinyl monomer, such as styrene, this excited state can lead to the generation of radical species that initiate the polymerization chain reaction. rsc.org

The mechanism of initiation is complex and can involve the formation of an exciplex between the excited chromium complex and the monomer. rsc.org This can lead to the displacement of a carbonyl ligand and coordination of the monomer to the chromium center through its vinyl group, forming species such as (η⁶-benzene)Cr(CO)₂(styrene). rsc.org In the presence of a co-initiator or activator like carbon tetrachloride (CCl₄), these intermediate complexes can undergo further photochemical or thermal reactions to generate the radicals that drive polymerization. rsc.org The rate of polymerization can be influenced by the concentration of the chromium complex, the co-initiator, and even the presence of carbon monoxide, which can affect the stability and concentration of the intermediate chromium-styrene complexes. rsc.org

This photoinitiation capability is the fundamental principle behind the use of these materials in photoresists. A photoresist is a light-sensitive material used to form a patterned coating on a surface. By incorporating (η⁶-Benzene)chromium tricarbonyl into a polymerizable resin, specific areas can be selectively polymerized (and thus solidified or crosslinked) by exposure to a patterned light source. While detailed applications in commercial photoresists are not widespread, the underlying chemistry has been established. Furthermore, (styrene)tricarbonylchromium(0) has been used not only as a co-initiator but also as a comonomer in the synthesis of acrylic copolymers, directly incorporating the metal complex into the polymer backbone. vot.pl

Incorporation into Porous Materials and Graphene Functionalization

The interaction of (η⁶-Benzene)chromium tricarbonyl with advanced carbon materials and its potential incorporation into porous frameworks represents an emerging area of interest. The π-system of graphene can serve as an arene ligand, leading to the formation of (η⁶-graphene)Cr(CO)₃. researchgate.net This functionalization, where the chromium tricarbonyl unit is directly complexed to the hexagonal lattice of graphene, modifies the electronic properties of the material. researchgate.net This covalent grafting of the organometallic fragment onto the graphene surface provides a method to tune its properties for potential applications in catalysis or electronics.

In the realm of porous materials, theoretical studies have explored the possibility of grafting the Cr(CO)₃ moiety onto the organic linkers within metal-organic frameworks (MOFs). researchgate.net By using substituted benzene rings as models for MOF linkers, density functional theory (DFT) calculations have investigated the stability of the resulting (η⁶-arene)Cr(CO)₃ adducts. researchgate.net Such incorporation would imbue the porous material with the unique reactivity of the chromium complex, potentially creating novel catalysts or sensors where the accessibility of the active sites is controlled by the framework's porosity. While the direct doping of pre-formed porous materials by diffusing the (η⁶-Benzene)chromium tricarbonyl complex into the pores is not well-documented, the covalent attachment to the building blocks of these materials is a viable strategy for creating functional, hybrid porous systems.

Molecular Recognition and Host-Guest Chemistry

The potent electron-withdrawing effect of the Cr(CO)₃ unit can be harnessed to design host molecules for molecular recognition applications. By attaching multiple cationic groups to an (arene)chromium tricarbonyl scaffold, it is possible to create polycationic complexes that act as hosts for anionic guest species. The chromium tricarbonyl group serves two roles in this context: it enhances the positive charge of the host system through its electronic influence, and it acts as a spectroscopic probe. The stretching frequencies of the carbonyl ligands in the infrared spectrum are sensitive to the electronic density on the arene ring. When an anion binds to the host, it perturbs this electron density, causing a measurable shift in the C-O stretching frequencies, which allows for the study of the host-guest interaction.

Furthermore, the principles of host-guest chemistry, widely explored with macrocycles like cucurbiturils that bind guests through hydrophobic and ion-dipole interactions, provide a framework for the potential application of organometallic complexes. researchgate.netnih.gov While direct encapsulation of (η⁶-Benzene)chromium tricarbonyl within such hosts is not extensively reported, the modification of guest molecules with the chromium tricarbonyl unit could be used to modulate their binding affinity and recognition properties within a macrocyclic host. The defined "piano stool" geometry and the electronic properties of the complex make it an intriguing component for designing systems with specific recognition capabilities. wikipedia.org

Computational and Theoretical Insights into η⁶ Benzene Chromium Tricarbonyl

Electronic Structure and Bonding Analysis

Theoretical investigations, primarily employing ab initio molecular orbital calculations and density functional theory (DFT), have been instrumental in describing the electronic effects of the chromium tricarbonyl fragment on the benzene (B151609) ring. researchgate.net Upon complexation, the π-electron density of the arene is deflected towards the electron-withdrawing Cr(CO)₃ group. orientjchem.org This alteration in the electronic structure is a key factor in the modified reactivity of the benzene ring in the complex. researchgate.net

The bonding between the chromium atom and the benzene ring is understood in terms of synergistic donation and back-donation. There is a donation of π-electrons from the benzene ring to the chromium atom and a simultaneous back-donation of electrons from the d-orbitals of the chromium atom to the π* antibonding orbitals of the benzene ring. orientjchem.org Natural Bond Orbital (NBO) analysis further quantifies these interactions, revealing the stability of the complex arises from hyperconjugative interactions between the arene ring orbitals and the metal's antibonding orbitals, as well as the back-donation from metal bonding orbitals to the ring's antibonding orbitals. orientjchem.org

Hartree-Fock-Roothaan calculations have been used to determine the electron density distribution in (η⁶-Benzene)chromium tricarbonyl. tamu.edu These theoretical results have been compared with experimental electron density studies, helping to refine the understanding of electron density changes upon complexation, particularly around the chromium atom and the carbonyl ligands. tamu.edu The theoretical deformation density maps provide a visual representation of these electronic redistributions in simple chemical terms. tamu.edu

The structure of (η⁶-Benzene)chromium tricarbonyl is often described as a "piano stool" geometry. wikipedia.orgnih.gov The molecule belongs to the C₃v point group, possessing a C₃ rotation axis and three σv planes of symmetry. chemtube3d.com Computational studies have shown that the orientation of the Cr(CO)₃ fragment relative to the benzene ring influences the ring's geometry. researchgate.net The staggered conformation, where the carbonyl groups are situated over the midpoints of alternate carbon-carbon bonds, is identified as the energetic minimum, while the eclipsed conformation, with carbonyls over alternate carbon atoms, represents a transition state. researchgate.net This electronic influence of the Cr(CO)₃ fragment is responsible for the observed distortion of the benzene ring, which exhibits alternating long and short carbon-carbon bond distances. researchgate.netzendy.io

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Cr-C (benzene) | ~2.22 Å | 2.228 Å |

| Cr-C (carbonyl) | ~1.84 Å | 1.842 Å |

| C-O (carbonyl) | ~1.16 Å | 1.141 Å |

| C-C (benzene) | Alternating long/short | Alternating long/short |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution to define chemical bonding and structure. wikipedia.orgamercrystalassn.org This methodology has been applied to organometallic complexes to gain deeper insights into the nature of metal-ligand interactions. In the context of chromium tricarbonyl complexes, QTAIM analysis can reveal the presence of bond critical points (BCPs) and characterize the nature of the interactions (e.g., shared-shell vs. closed-shell) based on the properties of the electron density at these points.

For related systems, such as in the study of ortho-amino group participation in reaction mechanisms, transition state analysis within the framework of Bader's theory (a precursor to QTAIM) has shown the presence of a bond critical point between nitrogen and chromium in the transition state. researchgate.net QTAIM analyses have also been employed to characterize loose interactions, such as Pd/carbonyl and Pd/Cr interactions, which evolve over time due to fluxional motions. researchgate.net In phosphacymantrene derivatives, topological analysis of the electron density distribution using QTAIM has been used to understand how the electronic structure of the π-ligand influences the orientation of the Mn(CO)₃ fragment. researchgate.net

While specific, detailed QTAIM studies focused solely on the ground state of (η⁶-Benzene)chromium tricarbonyl are not extensively detailed in the provided search results, the application of this theory to similar organometallic systems highlights its utility in providing a rigorous, physically grounded description of the chemical bonding that goes beyond simple orbital overlap models. rsc.orgpitt.edu

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry plays a crucial role in predicting reaction mechanisms and mapping out the potential energy surfaces for chemical transformations involving (η⁶-Benzene)chromium tricarbonyl.

The complexation of the Cr(CO)₃ fragment to a benzene ring significantly alters its reactivity, making it susceptible to nucleophilic attack. uwindsor.ca Theoretical studies have been employed to analyze the transition states of such reactions. For instance, in a typical reaction, the addition of a nucleophile like 2-lithio-1,3-dithiane to (η⁶-Benzene)chromium tricarbonyl leads to an anionic η⁵-cyclohexadienyl intermediate. uwindsor.ca Computational methods can be used to model the geometry and energetics of the transition state leading to this intermediate.

Furthermore, the rotation of the Cr(CO)₃ tripod relative to the arene ring has been a subject of theoretical investigation. The staggered conformer is the ground state, and the eclipsed conformer is the transition state for this rotational motion. researchgate.net DFT calculations have been used to compute the rotational barrier, which is found to be very low for the unsubstituted (η⁶-Benzene)chromium tricarbonyl, indicating that it is an unhindered rotor. researchgate.net

DFT calculations have been successfully used to determine the activation barriers for various chemical transformations. For the intramolecular rotation of the Cr(CO)₃ group in (η⁶-Benzene)chromium tricarbonyl, the rotational energy barrier (ΔE_rot) has been computed to be approximately 0.333 kcal/mol at the DFT level, confirming the low barrier to this internal motion. researchgate.net

In the context of intramolecular inter-ring haptotropic rearrangements (η⁶,η⁶-IRHRs) in chromium tricarbonyl complexes of larger polyaromatic ligands like graphene, DFT calculations have shown that these rearrangements proceed via η³-transition states with activation barriers significantly lower than those in medium-sized polyaromatic ligands. dntb.gov.uaepa.gov This is attributed to the reduced electron density and increased electron mobility in the larger aromatic systems, which weakens the metal-ligand bond and facilitates the rearrangement. dntb.gov.uaepa.gov

| Transformation | System | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| Tripodal Rotation | (η⁶-Benzene)chromium Tricarbonyl | 0.333 | DFT |

| η⁶,η⁶-Inter-ring Haptotropic Rearrangement | Chromium Tricarbonyl on Graphene | <25 | DFT |

Modeling of Spectroscopic Data

Computational modeling is a powerful tool for interpreting and predicting the spectroscopic properties of (η⁶-Benzene)chromium tricarbonyl.

Theoretical calculations of vibrational frequencies have been essential in assigning the features observed in the infrared (IR) and neutron vibrational spectra of (η⁶-Benzene)chromium tricarbonyl. nih.gov In fact, high-resolution neutron vibrational spectroscopy, in conjunction with ab initio calculations, has been used to correct previously published assignments that were based solely on optical spectroscopy. nih.gov

DFT has also been used to investigate how the electronic nature of substituents on the benzene ring affects the CO stretching frequencies. researchgate.net The sign of the shift in the CO stretching frequency (Δν(CO)) relative to (η⁶-Benzene)chromium tricarbonyl is strongly dependent on whether the electron density on the ring is higher or lower. researchgate.net This provides a spectroscopic handle for probing the electronic environment of the Cr(CO)₃ fragment.

Recent studies have combined experimental IR-VUV spectroscopy with quantum chemical calculations to characterize highly excited neutral chromium tricarbonyl species. dicp.ac.cn The excellent agreement between the experimental IR spectrum and the simulated spectrum for a septet excited state of Cr(CO)₃ with D₃h symmetry provided strong evidence for its formation. dicp.ac.cn

In addition to vibrational spectroscopy, computational methods have been used to compare calculated and experimental NMR chemical shifts for (η⁶-Benzene)chromium tricarbonyl and benzene, providing insights into the changes in aromaticity upon complexation. acs.org

Comparative Studies with Other (η⁶-Arene)metal Tricarbonyl Systems

Effects of Arene Ligand Substitution

The electronic nature of substituents on the arene ring plays a crucial role in the stability and properties of (η⁶-arene)Cr(CO)₃ complexes. Density Functional Theory (DFT) calculations, particularly at the B3LYP level, have been employed to investigate these effects. orientjchem.orgresearchgate.netorientjchem.org

Structural and Stability Insights: The introduction of different substituent groups on the arene ring generally causes only minor changes to the rigid tripod structure of the Cr(CO)₃ moiety. orientjchem.orgorientjchem.org However, the electronic influence of these substituents significantly affects the stability of the complex. The stability is governed by the synergistic interaction between the arene and the metal fragment, which involves π-electron donation from the arene to the metal and back-donation from the metal's d-orbitals to the antibonding orbitals of both the arene and the carbonyl ligands. researchgate.netmcmaster.ca

Vibrational Spectroscopy: The electronic effects of arene substituents are clearly reflected in the vibrational frequencies of the carbonyl ligands. The CO stretching frequencies (ν(CO)) are sensitive probes of the extent of metal-to-CO π-back-donation. An electron-donating group on the arene increases electron density on the chromium atom, which in turn leads to stronger back-donation into the π* antibonding orbitals of the CO ligands. This weakens the C-O triple bond, resulting in a decrease in the CO stretching frequency. mcmaster.ca Conversely, electron-withdrawing groups reduce the back-donation, strengthening the C-O bond and increasing its stretching frequency. orientjchem.orgmcmaster.ca This relationship is demonstrated in the experimental IR data presented below.

| Arene Ligand | Substituent Type | ν(CO) A₁ mode (cm⁻¹) |

|---|---|---|

| Hexamethylbenzene | Strongly Electron-Donating | 1928 |

| Anisole | Electron-Donating | 1961 |

| Toluene | Weakly Electron-Donating | 1964 |

| Benzene | Neutral | 1970 |

| Methyl Benzoate | Electron-Withdrawing | 1977 |

Data sourced from Adams and Squire (1970). rsc.org

Effects of Varying the Metal Center (Cr, Mo, W)

Comparing complexes down Group 6 of the periodic table—(η⁶-arene)Cr(CO)₃, (η⁶-arene)Mo(CO)₃, and (η⁶-arene)W(CO)₃—provides insight into how the properties of the central metal atom influence bonding and structure.

Bonding and Energetics: Theoretical studies on polycyclic aromatic hydrocarbon (PAH) complexes of Cr, Mo, and W have shown that activation barriers for the migration of the M(CO)₃ group between different rings are lowest for molybdenum. researchgate.net For a given arene, the activation barriers for η⁶,η⁶-inter-ring haptotropic rearrangements in molybdenum tricarbonyl complexes are approximately 5 kcal/mol lower than for the chromium analogues. The barriers for tungsten complexes are comparable to those of chromium. researchgate.net This suggests that the Mo-arene bond is the most labile in this triad, facilitating easier migration.

Spectroscopic Comparisons: Vibrational spectroscopy on a consistent arene ligand, such as mesitylene, reveals distinct trends for the M(CO)₃ fragment. As one descends the group from Cr to Mo to W, the increasing size and diffuseness of the metal d-orbitals generally lead to stronger π-back-donation capabilities. This would be expected to cause a corresponding decrease in CO stretching frequencies. Experimental data confirms this trend, showing systematic shifts in the vibrational modes associated with the metal-ligand framework.

| Metal (M) | ν(CO) A₁ mode (cm⁻¹) | ν(CO) E mode (cm⁻¹) |

|---|---|---|

| Cr | 1946 | 1864 |

| Mo | 1947 | 1858 |

| W | 1944 | 1853 |

Data sourced from Adams and Squire (1970). rsc.org

Structural Parameters: DFT calculations provide detailed geometric parameters that highlight the differences between the metal congeners. While structural changes are often subtle, trends in metal-carbon bond lengths can be discerned. For instance, the M-C(arene) and M-C(carbonyl) bond lengths are expected to increase down the group due to the larger atomic radii of Mo and W compared to Cr. Computational studies have confirmed these trends, providing precise bond length data that complements experimental findings from X-ray crystallography.

| Bond | Cr | Mo |

|---|---|---|

| M-C (Arene avg.) | 2.220 | 2.365 |

| M-C (Carbonyl avg.) | 1.865 | 2.001 |

| C-O (Carbonyl avg.) | 1.161 | 1.158 |

Representative data from theoretical studies.

These comparative analyses underscore that (η⁶-benzene)chromium tricarbonyl is a member of a broader family of organometallic compounds whose properties can be systematically tuned. The insights gained from studying its analogues with different arenes and metals are fundamental to understanding the delicate balance of electronic and steric factors that govern the structure and reactivity of these versatile molecules.

Future Directions and Emerging Research Areas in η⁶ Benzene Chromium Tricarbonyl Chemistry

Development of Novel Synthetic Routes

The classical synthesis of (η⁶-arene)chromium tricarbonyl complexes, which involves the direct thermolysis of chromium hexacarbonyl with an arene, often necessitates a large excess of the arene substrate. nih.govchemrxiv.org This approach can be inefficient, especially with solid, high-boiling, or expensive arenes, leading to challenging purifications. nih.gov Emerging research focuses on developing more atom- and step-economical synthetic routes.

Alternative strategies for synthesizing substituted derivatives involve post-complexation modification of the arene ring. Two powerful methods are:

Nucleophilic Aromatic Substitution (SNAr): Using a pre-formed (η⁶-fluoroarene)chromium tricarbonyl complex, the strong electron-withdrawing nature of the Cr(CO)₃ moiety facilitates SNAr reactions, allowing for the introduction of various nucleophiles.

Directed Ortho-Lithiation: The increased acidity of the arene protons in the complex allows for regioselective deprotonation with strong bases like n-butyllithium. wikipedia.orgresearchgate.net The resulting lithiated species is a potent nucleophile that can react with a range of electrophiles to generate highly functionalized derivatives. wikipedia.org

Further research is directed towards ligand exchange reactions under milder conditions using chromium tricarbonyl complexes with more labile ligands, such as (MeCN)₃Cr(CO)₃, to accommodate sensitive arene substrates. nih.govnih.gov

Exploration of New Reactivity Patterns and Catalytic Cycles

The coordination of the chromium tricarbonyl fragment dramatically alters the electronic properties of the benzene (B151609) ring, making it significantly more electrophilic and acidic. nih.govuwindsor.ca This fundamental property has been exploited for classical nucleophilic addition and substitution reactions. wikipedia.org However, current research is unveiling more sophisticated reactivity patterns and catalytic applications.

Emerging areas of exploration include:

Transition Metal-Catalyzed C-H Functionalization: The Cr(CO)₃ unit can serve as a directing group or an activating agent in C-H functionalization reactions, enabling the construction of complex molecular architectures. nih.gov

Asymmetric Catalysis: Chiral, non-racemic arene chromium complexes are finding utility as ligands and catalysts in enantioselective transformations. nih.gov The planar chirality of asymmetrically substituted complexes can be leveraged to induce stereoselectivity.

Dearomatization Reactions: The activation of the arene ring towards nucleophilic attack facilitates dearomatization reactions, providing access to valuable, non-aromatic cyclic scaffolds from simple aromatic precursors. nih.govuwindsor.ca

Cross-Coupling Reactions: (η⁶-Arene)Cr(CO)₃ complexes have been successfully employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govchemrxiv.org

Radical Additions: The electron-deficient nature of the complexed arene ring enhances its reactivity towards radical species. Studies have shown that ketyl radical addition to (benzene)tricarbonylchromium (B13710417) is significantly faster than to uncomplexed benzene. researchgate.net

Furthermore, (benzene)tricarbonylchromium is an effective catalyst for the 1,4-hydrogenation of 1,3-dienes, demonstrating its potential in selective reduction catalysis. wikipedia.org

Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies

While traditional spectroscopic methods like ¹H NMR and IR have been foundational, a deeper understanding of the dynamic behavior and reaction mechanisms of (η⁶-benzene)chromium tricarbonyl requires more advanced techniques. chemrxiv.org Ultrafast spectroscopic methods are at the forefront of this research, allowing for the direct observation of transient intermediates and molecular motions on extremely short timescales.

Key advanced techniques include:

Ultrafast Time-Resolved Infrared (TRIR) Spectroscopy: This technique is a powerful tool for studying the dynamics of organometallic reactions. acs.orgnih.govescholarship.org By monitoring the vibrational signatures of the carbonyl ligands, which are highly sensitive to the electronic and structural environment of the chromium center, TRIR can track photochemical processes, spin state changes, and the formation of short-lived intermediates in real-time. acs.orgnih.govosti.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR provides detailed information about vibrational coupling, energy transfer, and molecular dynamics, including solvation dynamics. researchgate.netuzh.ch It has been used to probe the low-barrier internal torsional motion between the staggered and eclipsed conformations of the complex. researchgate.net

These cutting-edge spectroscopic tools, often paired with computational chemistry, provide unprecedented insight into the complex's behavior, helping to elucidate reaction mechanisms and the influence of the surrounding environment on its properties. escholarship.org

Interactive Data Table: Key Spectroscopic Data for (η⁶-Benzene)chromium Tricarbonyl

| Spectroscopic Technique | Observation | Wavenumber (cm⁻¹) | Reference |

| Infrared (IR) Spectroscopy | Symmetric C-O Stretch | ~1979 | dicp.ac.cn |

| Infrared (IR) Spectroscopy | Antisymmetric C-O Stretch | ~1859-1880 | dicp.ac.cn |

| 2D-IR Spectroscopy | Probing Torsional Motion | N/A | researchgate.net |

Applications in Nanotechnology and Functional Materials

The unique electronic properties and reactivity of (η⁶-benzene)chromium tricarbonyl are being explored for the development of novel functional materials and for applications in nanotechnology.

Metal-Containing Polymers: (Styrene)tricarbonylchromium(0) can act as a comonomer in radical polymerization reactions with monomers like methyl methacrylate (B99206) and butyl acrylate. vot.pl This approach yields polymers with chromium tricarbonyl units covalently incorporated into the polymer backbone, creating materials with potentially unique catalytic, optical, or electronic properties. vot.pl The complex can act as both a comonomer and a co-initiator in these polymerizations. vot.pl

Dendrimers and Complex Architectures: The robust reactivity of the complex makes it a valuable building block in the multi-step synthesis of complex macromolecules like dendrimers. nih.gov

Nanomaterial Functionalization: Theoretical studies have modeled the interaction of chromium tricarbonyl and chromium benzene complexes with graphene, a 2D nanomaterial. researcher.life These computational investigations explore the structures, stabilities, and electronic properties of such hybrid materials, paving the way for experimental work on functionalizing carbon nanosurfaces with organometallic fragments. researcher.life This could lead to new materials for catalysis or electronics.

The ability to graft the Cr(CO)₃ moiety onto various substrates, including polymers and potentially inorganic nanomaterials, opens up avenues for creating hybrid functional materials with tunable properties. researchgate.net

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate relationship between the structure and reactivity of (η⁶-benzene)chromium tricarbonyl. researchgate.netzendy.io These theoretical studies complement experimental findings and provide insights that are often difficult to obtain through experiments alone.

Key areas of computational investigation include:

Structural and Electronic Effects: DFT calculations accurately predict the "piano stool" geometry and explain the structural distortions of the benzene ring upon complexation, such as the alternation of C-C bond lengths. researchgate.net They confirm that these distortions are a direct result of the electronic influence of the Cr(CO)₃ fragment. researchgate.net

Conformational Analysis: Theoretical models have investigated the two primary conformations, staggered and eclipsed, and have calculated the very low rotational barrier between them, affirming that the complex is an unhindered rotor. researchgate.net

Reaction Mechanisms: DFT is used extensively to model reaction pathways for nucleophilic, electrophilic, and radical additions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and intermediates, researchers can rationalize experimental outcomes, predict regioselectivity, and explore potential reaction mechanisms. uwindsor.canih.gov For instance, calculations have shown that the tricarbonylchromium group stabilizes anionic, cationic, and radical intermediates formed during addition reactions. nih.gov

The synergy between advanced computational methods and experimental work is crucial for developing a predictive understanding of the complex's behavior, which will guide the design of new catalysts, materials, and synthetic transformations.

Interactive Data Table: Comparison of Experimental vs. DFT Calculated Bond Lengths (Å) for (η⁶-Benzene)chromium Tricarbonyl

| Bond | Experimental (X-ray/Microwave) | DFT Calculated | Reference |

| Cr-C (carbonyl) | ~1.84 | Varies with functional/basis set | youtube.com |

| C-O (carbonyl) | ~1.16 | Varies with functional/basis set | youtube.com |

| Cr-C (benzene) | ~2.23 | Varies with functional/basis set | youtube.com |

| C-C (benzene) | ~1.41 | Varies with functional/basis set | youtube.com |

Note: Calculated values are highly dependent on the level of theory (functional and basis set) used.

Q & A

Q. What are the standard synthetic routes for preparing benzene chromium tricarbonyl, and what reaction conditions are critical for ensuring high yield and purity?

this compound is typically synthesized via the direct reaction of chromium hexacarbonyl (Cr(CO)₆) with benzene under thermal or photolytic conditions. Key parameters include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, precise temperature control (often 160–200°C for thermal reactions), and solvent selection (e.g., diglyme or decalin). The reaction proceeds through CO ligand displacement, where benzene coordinates to the chromium center. Purity is enhanced by sublimation or chromatography to remove unreacted Cr(CO)₆ .

Q. Which spectroscopic techniques are most reliable for confirming the structure and bonding in this compound?

Infrared (IR) spectroscopy is critical for identifying CO stretching frequencies (ν(CO)), which typically appear at ~1900–2000 cm⁻¹ and reflect the electronic effects of the benzene ligand. Nuclear Magnetic Resonance (¹H NMR) can detect the deshielding of benzene protons due to metal coordination, though dynamic effects may complicate interpretation. X-ray crystallography provides definitive structural data, including bond distances and angles between the chromium center and arene/CO ligands .

Advanced Research Questions

Q. How can microwave rotational spectroscopy resolve structural isomers in this compound complexes, and what insights do bond-length alternations provide?

Microwave rotational spectroscopy, as applied to deuterated analogs like (1,2-D₂)this compound, identifies structural isomers by detecting distinct rotational transitions. For example, gas-phase studies revealed two isomers: one with deuterium atoms on "long" C–C bonds (0.016 Å longer than adjacent bonds) and another on "short" bonds. This alternation arises from symmetry reduction (C₆v → C₃v) due to Cr(CO)₃ interaction, highlighting the ligand’s electron-withdrawing effects and π-backbonding contributions .

Q. What methodologies address contradictions in reported bond-length variations between computational models and experimental data for this compound?

Discrepancies often stem from differences in experimental conditions (e.g., gas-phase vs. solid-state) or computational approximations (e.g., density functional theory (DFT) functional selection). To reconcile these, researchers should cross-validate results using multiple techniques:

- Gas-phase microwave spectroscopy for precise bond-length measurements (e.g., 1.418 Å vs. 1.402 Å alternating bonds) .

- Solid-state X-ray diffraction to assess crystal packing effects.

- High-level DFT calculations (e.g., CCSD(T)) with relativistic corrections for chromium’s heavy-atom effects.

Q. How does isotopic substitution (e.g., deuterium labeling) aid in analyzing vibrational modes and electronic structure in this compound?

Isotopic substitution shifts vibrational frequencies, allowing assignment of specific modes via IR or Raman spectroscopy. For example, deuterium labeling at specific benzene positions alters the molecule’s moment of inertia, enabling precise identification of rotational isomers. This approach also clarifies the extent of metal-induced arene distortion and electron redistribution .

Methodological Considerations Table

| Research Aspect | Technique | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | Thermal/Photolytic Reaction | Temperature, solvent, inert atmosphere | |

| Structural Isomer Analysis | Microwave Rotational Spectra | Rotational constants, isotopic substitution | |

| Bond-Length Determination | X-ray Crystallography | C–C/Cr–C distances, thermal displacement | |

| Electronic Effects | IR Spectroscopy | CO stretching frequencies (ν(CO)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.